2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide
Overview
Description
2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide is an organic compound with a complex structure that includes an amino group, a methoxy group, and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide typically involves multiple steps. One common route starts with the preparation of 5-amino-2-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(5-amino-2-methoxyphenoxy)acetic acid. This intermediate is subsequently converted to the final product by reacting with cyclopropylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The cyclopropylacetamide moiety may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxyphenol: Shares the amino and methoxy groups but lacks the cyclopropylacetamide moiety.
2-(5-amino-2-methoxyphenoxy)-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of the cyclopropyl group.
Uniqueness
2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which may enhance its stability and bioavailability compared to similar compounds. This structural feature also allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-5-2-8(13)6-11(10)17-7-12(15)14-9-3-4-9/h2,5-6,9H,3-4,7,13H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCSEZDLCKNECW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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